molecular formula C17H26N2O3 B13875180 Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate CAS No. 936330-00-6

Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B13875180
CAS No.: 936330-00-6
M. Wt: 306.4 g/mol
InChI Key: OYQYPAJMTYDQBX-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate is a protected piperazine derivative of significant interest in medicinal and synthetic chemistry. Piperazine rings are recognized as privileged structures in drug discovery , frequently appearing in FDA-approved pharmaceuticals due to their favorable physicochemical properties and ability to modulate interactions with biological targets . This compound serves as a versatile chemical building block (synthon) , particularly valuable for constructing more complex molecules via deprotection of the Boc (tert-butoxycarbonyl) group. Research Context and Potential Applications While specific biological data for this compound may be limited, its core structure is associated with a wide spectrum of pharmacological activities. Piperazine derivatives are extensively investigated for central nervous system (CNS) applications. For instance, closely related analogs, such LQFM104, have demonstrated significant anxiolytic and antidepressant-like effects in preclinical models , with their mechanism putatively involving the serotonergic system, specifically 5-HT 1A receptors . Furthermore, piperazine-based compounds are pivotal components in numerous kinase inhibitors and receptor modulators approved for cancer therapy, highlighting the scaffold's importance in oncology research . Beyond pharmaceuticals, novel piperazine compounds have also shown promise in industrial applications as effective corrosion inhibitors for carbon steel . Usage Note For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

936330-00-6

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-18(10-12-19)13-14-5-7-15(21-4)8-6-14/h5-8H,9-13H2,1-4H3

InChI Key

OYQYPAJMTYDQBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis can be summarized in three main steps:

  • Step 1: Preparation of tert-butyl piperazine-1-carboxylate intermediate
    This involves protecting one nitrogen of piperazine with a tert-butyl carbamate group. The reaction typically uses tert-butyl chloroformate as the carbamoylating agent in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane or acetonitrile at room temperature.

  • Step 2: Alkylation of the protected piperazine with 4-methoxybenzyl halide
    The tert-butyl piperazine-1-carboxylate intermediate undergoes nucleophilic substitution with 4-methoxybenzyl chloride or bromide under basic conditions. Potassium carbonate or sodium hydride in solvents such as dimethylformamide or 1,4-dioxane are commonly used. The reaction is often refluxed at elevated temperatures (e.g., 100–110°C) for 12–24 hours to ensure complete alkylation.

  • Step 3: Purification
    The crude product is purified by column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) or recrystallization to achieve high purity (>95%).

Detailed Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Protection of piperazine Piperazine + tert-butyl chloroformate + triethylamine, DCM, rt 85–90 Stirred several hours at room temperature
Alkylation tert-butyl piperazine-1-carboxylate + 4-methoxybenzyl bromide, K₂CO₃, 1,4-dioxane, reflux 12 h 80–88 Reflux at 110°C for 12 hours
Purification Silica gel chromatography, hexane/ethyl acetate gradient >95 purity Gradient elution from 8:1 to 4:1 hexane:EtOAc

Alternative Methods and Catalysis

  • Use of sodium hydride in dimethylformamide as a stronger base can improve nucleophilicity and reaction rates during alkylation.
  • Addition of catalytic amounts of 4-dimethylaminopyridine can facilitate carbamate formation.
  • Prolonged heating and stoichiometric optimization (1.5–2.0 equivalents of alkylating agent) improve conversion and minimize side products.

Representative Experimental Procedure

A typical synthesis involves dissolving piperazine in dichloromethane, adding triethylamine, and slowly adding tert-butyl chloroformate at 0°C to form tert-butyl piperazine-1-carboxylate. After workup and isolation, this intermediate is reacted with 4-methoxybenzyl bromide in the presence of potassium carbonate in 1,4-dioxane, refluxed for 12 hours. The reaction mixture is cooled, filtered, and purified by silica gel chromatography to afford the target compound as a clear oil or crystalline solid.

Structural Characterization

The compound is characterized by:

  • Nuclear Magnetic Resonance Spectroscopy :

    • ^1H NMR shows tert-butyl protons as a singlet near δ 1.4 ppm, aromatic protons between δ 6.8–7.5 ppm, and methoxy protons around δ 3.7 ppm.
    • ^13C NMR confirms carbamate carbonyl (~δ 155 ppm) and aromatic carbons.
  • Mass Spectrometry (LCMS) :
    Molecular ion peak corresponding to [M+H]^+ at m/z 307 confirms molecular weight.

  • X-ray Crystallography (if available):
    Provides bond lengths, angles, and conformation of the piperazine ring and substituents.

Research Findings and Optimization Strategies

  • Stoichiometric control : Using slight excess of alkylating agent (1.5–2.0 equivalents) improves yield and reduces side reactions.
  • Temperature and time : Refluxing at 110°C for 12–24 hours optimizes conversion.
  • Purification techniques : Gradient elution chromatography ensures removal of unreacted starting materials and side products.
  • Spectral cross-validation : Combining NMR, MS, and crystallographic data ensures structural integrity and purity.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Piperazine, tert-butyl chloroformate, 4-methoxybenzyl bromide/chloride
Solvents Dichloromethane, 1,4-dioxane, dimethylformamide
Bases Triethylamine, potassium carbonate, sodium hydride
Reaction Temperature 0°C for carbamate formation, reflux (~110°C) for alkylation
Reaction Time Several hours (carbamate formation), 12–24 hours (alkylation)
Purification Silica gel chromatography, recrystallization
Typical Yield 80–90% overall
Characterization Techniques NMR (^1H and ^13C), LCMS, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Piperazine derivatives with tert-butyl carboxylate protection and arylalkyl substituents exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituent at 4-Position Key Biological Activity Yield (%) Stability Notes Reference
Target Compound 4-Methoxyphenylmethyl Intermediate (Potential HDAC/Serotonergic activity inferred) - Likely stable (no degradation reported)
5d (Triazole-thio-pyrimidine) 4-Methoxyphenyl-triazole-thio-pyrimidine Histone deacetylase (HDAC) inhibitor 60 Stable in synthesis media
LQFM104 1-Phenyl-pyrazole-methyl Antianxiety/antidepressant (serotonergic modulation) - Not reported
27e () (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methyl Anti-mitotic (breast cancer) - Not reported
Izilendustat () Chlorophenyl-pyridinone-methyl Prolyl-hydroxylase inhibitor - Stable under physiological conditions
5f () 4-Hydroxyphenyl-triazole-thio-pyrimidine HDAC inhibitor (lower yield) 52 Potential sensitivity to acidic media
Key Observations:
  • Substituent Impact on Activity: 4-Methoxyphenyl: Enhances lipophilicity and may improve blood-brain barrier penetration (e.g., LQFM104’s CNS activity) . Halogenated Aryl Groups (e.g., 5e with 3,4-dichlorophenyl): Increase binding affinity to hydrophobic enzyme pockets (HDAC inhibition) but may reduce metabolic stability .
  • Synthetic Yields :

    • Methoxyphenyl derivatives (e.g., 5d, 6d) generally achieve higher yields (55–60%) compared to chlorinated analogs (5e: 54%) due to reduced steric hindrance .

Stability and Degradation Profiles

  • Acidic Media Stability: Compounds like 1a and 1b () degrade in simulated gastric fluid due to oxazolidinone ring hydrolysis. In contrast, the target compound’s Boc-protected piperazine and methoxyphenyl groups likely confer resistance to acidic degradation .
  • Thermal Stability : Derivatives with rigid substituents (e.g., triazole-thio-pyrimidine in 5d) exhibit higher melting points (120–143°C) compared to flexible alkyl chains .

Biological Activity

Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate (TBMPC) is a chemical compound with a unique structure that has garnered attention for its potential biological activities. Its molecular formula is C17H26N2O3, and it has a molecular weight of approximately 306.406 g/mol. This compound is primarily studied for its therapeutic applications, particularly in the fields of neurology and pharmacology.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperazine ring, and a methoxyphenyl moiety. The presence of the carboxylate group allows for various chemical transformations, which can be crucial in its biological interactions. The structural uniqueness of TBMPC contributes to its diverse biological activities, particularly in modulating neurotransmitter pathways.

Property Value
Molecular FormulaC17H26N2O3
Molecular Weight306.406 g/mol
CAS Number936330-00-6

Biological Activity

Research indicates that TBMPC may interact with various neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. These interactions suggest potential applications in treating conditions such as depression, anxiety, and other mood disorders.

Preliminary studies have shown that TBMPC may act as an antagonist or modulator at certain receptor sites, influencing neurotransmission. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) therapeutic agent.

Case Studies and Research Findings

  • Neurotransmitter Modulation : A study focusing on similar piperazine derivatives found that compounds with methoxy groups exhibited enhanced binding affinity to serotonin receptors. This suggests that TBMPC could have similar effects, warranting further investigation into its pharmacological profile.
  • Anticonvulsant Activity : In related research on thiazole-bearing compounds, it was observed that structural modifications significantly impacted anticonvulsant properties. While TBMPC's direct anticonvulsant activity has not been extensively studied, its structural similarities to known anticonvulsants indicate potential efficacy .
  • Antitumor Potential : Some derivatives of piperazine have shown promise as anticancer agents. For instance, compounds with similar piperazine cores demonstrated significant cytotoxicity against various cancer cell lines. TBMPC's unique structure may provide a basis for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

To better understand TBMPC's biological activity, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
Tert-butyl 4-(3-methoxyphenyl)methylpiperazine-1-carboxylateSimilar piperazine core but different methoxy positionPotentially different biological activity due to methoxy positioning
Tert-butyl 4-(4-fluorophenyl)methylpiperazine-1-carboxylateFluorinated phenyl groupEnhanced lipophilicity may improve membrane penetration
Tert-butyl 4-(phenethyl)piperazine-1-carboxylatePhenethyl side chain instead of methoxyphenylDifferent pharmacokinetic properties

Q & A

Advanced Question

  • Prolyl-Hydroxylase Inhibition : Acts as a precursor to hypoxia-inducible factor (HIF) stabilizers, potentially modulating oxygen-sensing pathways .
  • Serotonergic Activity : Derivatives exhibit anxiolytic/antidepressant effects in mice via 5-HT receptor interactions, validated through forced swim and elevated plus-maze tests .

How is X-ray crystallography applied to determine the crystal structure of this compound?

Advanced Question

  • Data Collection : Using a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) to measure reflections (e.g., 20,251 reflections for C20H27N5O3) .
  • Refinement : Full-matrix least-squares methods refine atomic positions (R-factor < 0.05). Hydrogen bonds (N–H⋯O) stabilize supramolecular tapes, visualized at 35% displacement ellipsoids .

How can conflicting data regarding the compound's biological targets be resolved?

Advanced Question

  • Orthogonal Assays : Cross-validate receptor binding (e.g., radioligand displacement) with functional assays (cAMP signaling) .
  • Dose-Response Studies : Establish EC50/IC50 curves to differentiate primary targets from off-pathway effects .

What strategies guide structure-activity relationship (SAR) studies for enhancing its bioactivity?

Advanced Question

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., –CF3) at the 4-methoxyphenyl moiety enhances prolyl-hydroxylase inhibition .
  • Piperazine Ring Rigidity : Constraining the ring via spiro-fusion improves metabolic stability .

What methods ensure purity during synthesis and scale-up?

Basic Question

  • Chromatography : Flash chromatography (DCM/MeOH 95:5) removes unreacted intermediates .
  • Recrystallization : Use Et2O or hexane/EtOAC mixtures to isolate high-purity crystals (>98%) .

What are the challenges in achieving solubility for in vitro assays, and how are they addressed?

Advanced Question

  • Solvent Selection : DMSO is preferred for stock solutions (up to 50 mM), with dilution in PBS for cell-based assays .
  • Derivatization : Adding polar groups (e.g., –OH or –COOH) improves aqueous solubility but may reduce membrane permeability .

How to validate analytical methods for quantifying this compound in complex matrices?

Advanced Question

  • HPLC Validation : Calibration curves (R² > 0.99) with UV detection (λ = 254 nm) ensure linearity .
  • Cross-Technique Correlation : Compare LCMS results with 1H NMR integration to confirm accuracy .

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